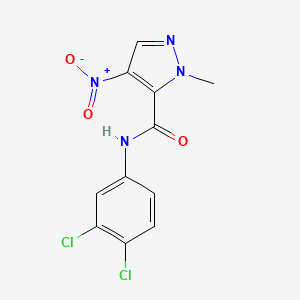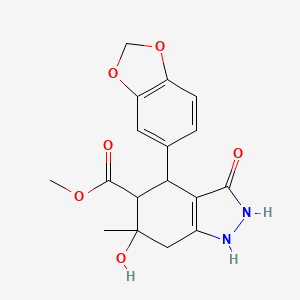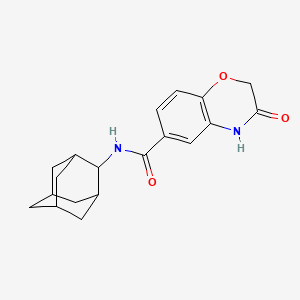
N-(3,4-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, also known as DNP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DNP is a potent inhibitor of mitochondrial oxidative phosphorylation and has been used to probe the mechanisms of energy metabolism in living cells.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been used extensively in scientific research as a tool to probe the mechanisms of energy metabolism in living cells. It is a potent inhibitor of mitochondrial oxidative phosphorylation, which is the process by which cells produce ATP, the energy currency of the cell. By inhibiting this process, this compound can be used to study the effects of energy depletion on cellular function and to investigate the mechanisms by which cells adapt to energy stress.
Mécanisme D'action
N-(3,4-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide acts as an uncoupler of oxidative phosphorylation, which means that it disrupts the coupling between the electron transport chain and ATP synthesis. This leads to a dissipation of the proton gradient across the mitochondrial inner membrane, which in turn leads to a decrease in ATP synthesis. The energy that is normally used to synthesize ATP is dissipated as heat, which can lead to an increase in metabolic rate and a decrease in body weight.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including an increase in metabolic rate, a decrease in body weight, and an increase in oxygen consumption. It has also been shown to increase the expression of genes involved in energy metabolism and to induce the formation of new mitochondria. However, this compound can also have toxic effects at high doses, including hyperthermia, oxidative stress, and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3,4-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide in lab experiments is its ability to uncouple oxidative phosphorylation in a reversible manner, which allows for the study of the effects of energy depletion on cellular function. However, this compound can also have toxic effects at high doses, which can limit its usefulness in certain experiments. In addition, this compound has been shown to have off-target effects on other cellular processes, which can complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on N-(3,4-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide. One area of interest is the development of new analogs of this compound that have improved selectivity and reduced toxicity. Another area of interest is the investigation of the effects of this compound on different cell types and in different disease states. Finally, there is a need for further research into the mechanisms by which this compound uncouples oxidative phosphorylation and the downstream effects of this process on cellular function.
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-2-methyl-4-nitropyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N4O3/c1-16-10(9(5-14-16)17(19)20)11(18)15-6-2-3-7(12)8(13)4-6/h2-5H,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOYZRBJJMZHNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 4-[5-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-2-furyl]benzoate](/img/structure/B4332657.png)
![3-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4332675.png)

![1,3-bis(4-methylphenyl)-1'-[3-(trifluoromethyl)benzyl]spiro[imidazolidine-2,3'-indol]-2'(1'H)-one](/img/structure/B4332695.png)
![2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-(3-methylphenyl)-2H-tetrazole](/img/structure/B4332703.png)
![ethyl 3-amino-5-(1,3-benzodioxol-5-yl)-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4332705.png)

![N-[2-(1-adamantyl)ethyl]-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4332725.png)
![N-[2-(1-adamantyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4332729.png)
![N-[2-(1-adamantyl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4332736.png)
![N-[2-(1-adamantyl)ethyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4332740.png)
![5-(4-chlorophenyl)-10-(4-hydroxyphenyl)-1,3-dimethyl-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B4332741.png)